Glucosamine 6-phosphate

Description

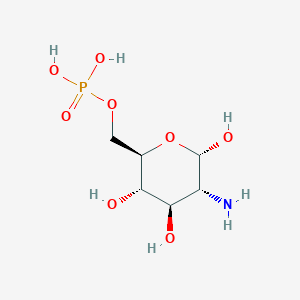

Structure

3D Structure

Properties

CAS No. |

55722-81-1 |

|---|---|

Molecular Formula |

C6H14NO8P |

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6+/m1/s1 |

InChI Key |

XHMJOUIAFHJHBW-UKFBFLRUSA-N |

SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Glucosamine 6 Phosphate

: The Hexosamine Biosynthetic Pathway (HBP) Centrality

The synthesis of Glucosamine (B1671600) 6-phosphate is exclusively carried out through the Hexosamine Biosynthetic Pathway (HBP). This pathway is a fundamental metabolic route that channels a portion of glucose metabolism towards the production of essential amino sugars.

Glucosamine-6-phosphate Synthase (GlmS/GFAT) as the Rate-Limiting Enzyme

The first and rate-limiting step of the HBP is catalyzed by the enzyme Glucosamine-6-phosphate synthase, also known as glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). researchgate.netebi.ac.ukresearchgate.netdiabetesincontrol.comnih.gov This enzyme's activity is a key regulatory point for the entire pathway, controlling the flux of metabolites into hexosamine synthesis. researchgate.net The enzyme, belonging to the F-type group of glutamine-dependent amidotransferases, is a target of interest in various therapeutic areas due to its critical role. ebi.ac.ukresearchgate.net The gene encoding this enzyme is referred to as glmS. wikipedia.org

The synthase itself is a complex enzyme with two distinct structural domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.ukproteopedia.org This dual-domain structure facilitates the multi-step reaction it catalyzes.

Conversion of Fructose-6-phosphate and Glutamine to Glucosamine 6-Phosphate

Glucosamine-6-phosphate synthase catalyzes the conversion of fructose-6-phosphate and glutamine into this compound and glutamate (B1630785). proteopedia.orgacs.orgnih.gov This reaction is practically irreversible and proceeds through two main steps corresponding to the enzyme's domains. ebi.ac.uk First, the glutaminase domain hydrolyzes glutamine to produce glutamate and ammonia (B1221849). ebi.ac.ukproteopedia.org Subsequently, the C-terminal synthase domain catalyzes the isomerization of fructose-6-phosphate (a ketose) to an aldose intermediate, which then utilizes the ammonia to form this compound. ebi.ac.ukproteopedia.orgacs.org This intricate process does not require any cofactors. acs.org

This compound as the Sole Known Biosynthetic Route Product

The reaction catalyzed by Glucosamine-6-phosphate synthase is the sole known biosynthetic route for the de novo production of this compound in cells. ebi.ac.uk Once formed, this compound serves as the precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial molecule for post-translational modifications of proteins and lipids. ebi.ac.uknih.govresearchgate.net

Glucose Flux Diversion into the HBP

Under normal physiological conditions, a relatively small fraction of the total glucose that enters a cell is diverted from glycolysis into the Hexosamine Biosynthetic Pathway. It is estimated that approximately 2-5% of the total glucose flux is channeled into the HBP to produce hexosamine products. researchgate.netnih.govresearchgate.netnih.gov This diversion highlights the pathway's role as a sensor for cellular nutrient status, linking glucose metabolism to the synthesis of essential macromolecules.

Interconnections with Core Metabolic Pathways

The Hexosamine Biosynthetic Pathway, and by extension this compound, is not an isolated metabolic route. It is intimately linked with central metabolic pathways, most notably glycolysis.

Fructose-6-phosphate Linkage to Glycolysis

The crucial link between the HBP and glycolysis is the shared intermediate, fructose-6-phosphate. proteopedia.orgnih.govresearchgate.net Fructose-6-phosphate is a key metabolite in the glycolytic pathway, formed from glucose-6-phosphate. nih.gov The majority of fructose-6-phosphate continues down the glycolytic pathway to generate ATP. researchgate.net However, a portion is utilized by Glucosamine-6-phosphate synthase to initiate the HBP. nih.gov This competition for fructose-6-phosphate establishes a direct relationship between glycolytic activity and the rate of hexosamine biosynthesis. nih.gov Therefore, the metabolic fate of fructose-6-phosphate at this junction is a critical determinant of the balance between energy production and the synthesis of complex macromolecules.

Glucosamine-6-phosphate Deaminases (GNPDA1 and GNPDA2) and Reversible Conversion to Fructose-6-phosphate and Ammonium (B1175870)

Glucosamine-6-phosphate deaminases, existing as isozymes GNPDA1 and GNPDA2, are crucial enzymes that catalyze the reversible conversion of glucosamine-6-phosphate (GlcN-6-P) into fructose-6-phosphate (Fru-6-P) and ammonium (NH₄⁺) nih.govuniprot.orguniprot.org. This reaction represents a key regulatory point in the hexosamine biosynthetic pathway (HBP), connecting amino sugar metabolism with glycolysis nih.gov. The deamination of GlcN-6-P is coupled with an aldo-keto isomerization, which facilitates the metabolic flow from UDP-N-acetylglucosamine (UDP-GlcNAc) towards Fru-6-P uniprot.orguniprot.org. Conversely, under conditions of high ammonium levels, these enzymes can drive the reaction in the reverse direction, promoting the synthesis of hexosamines from Fru-6-P uniprot.orguniprot.org.

The two isozymes, while catalyzing the same reaction, exhibit different regulatory properties and tissue distribution, suggesting they have distinct physiological roles oup.commdpi.com. GNPDA1's activity can be influenced by the availability of substrates, and its knockdown has been shown to impact cellular processes like apoptosis nih.gov. GNPDA2 is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and is more dependent on GlcN-6-P concentrations, indicating its role in fueling the HBP alongside glutamine:fructose-6-phosphate amidotransferase (GFAT) uniprot.orgmdpi.com. The reversible nature of this reaction allows cells to fine-tune the levels of cytosolic UDP-GlcNAc, which in turn affects processes like hyaluronan synthesis during tissue remodeling uniprot.orguniprot.org.

| Enzyme | Reaction | Key Functions | Regulatory Notes |

|---|---|---|---|

| Glucosamine-6-phosphate Deaminase 1 (GNPDA1) | Glucosamine-6-phosphate ⇌ Fructose-6-phosphate + NH₄⁺ | - Modulates metabolic flux between hexosamine pathway and glycolysis. nih.gov | - Reversible reaction direction is dependent on substrate and product concentrations. uniprot.org |

| Glucosamine-6-phosphate Deaminase 2 (GNPDA2) | Glucosamine-6-phosphate ⇌ Fructose-6-phosphate + NH₄⁺ | - Fine-tunes cytosolic UDP-GlcNAc levels. uniprot.org | - Allosterically activated by N-acetylglucosamine-6-phosphate. uniprot.org |

Conversion to N-acetylglucosamine-6-phosphate

The subsequent step in the metabolic pathway for glucosamine-6-phosphate is its conversion to N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This reaction is catalyzed by the enzyme glucosamine-phosphate N-acetyltransferase (GNA), also known as glucosamine-6-phosphate N-acetyltransferase (GNPNAT1) wikipedia.orgreactome.orgharvard.edu. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the primary amine of glucosamine-6-phosphate, resulting in the formation of GlcNAc-6-P and coenzyme A (CoA-SH) wikipedia.orgreactome.org.

This acetylation is a critical step in the hexosamine biosynthetic pathway, as GlcNAc-6-P is a precursor for the synthesis of UDP-GlcNAc nih.gov. The reaction is a key part of one of the glucose processing pathways in general metabolism wikipedia.org. In eukaryotes, this acetylation step occurs before the isomerization of the phosphate (B84403) group from the 6-carbon to the 1-carbon position asm.org. Research has shown that human GNA1 has a relaxed donor specificity and can transfer acyl groups up to four carbons in length, not just the acetyl group nih.gov.

| Enzyme | Substrates | Products | Pathway | Cellular Location |

|---|---|---|---|---|

| Glucosamine-phosphate N-acetyltransferase (GNA/GNPNAT1) | - Glucosamine-6-phosphate

| - N-acetylglucosamine-6-phosphate

| Hexosamine Biosynthesis Pathway | Cytosol reactome.org |

Formation of Uridine (B1682114) Diphospho-N-acetylglucosamine (UDP-GlcNAc)

Following its formation, N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme phosphoacetylglucosamine mutase mdpi.comuop.edu.jo. Subsequently, UDP-N-acetylglucosamine pyrophosphorylase catalyzes the reaction of GlcNAc-1-P with uridine triphosphate (UTP) to produce the final product of the hexosamine biosynthetic pathway, uridine diphospho-N-acetylglucosamine (UDP-GlcNAc), and pyrophosphate mdpi.comwikipedia.org.

UDP-GlcNAc is a crucial nucleotide sugar that serves as a precursor for the synthesis of various essential macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids wikipedia.org. It is the donor substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to proteins and lipids wikipedia.org. The synthesis of UDP-GlcNAc from fructose-6-phosphate is a four-step process in both bacteria and eukaryotes, although the order of acetylation and isomerization steps differs between them asm.org. In eukaryotes, the acetylation of glucosamine-6-phosphate precedes the isomerization of the phosphate group asm.org.

Involvement in Bacterial Phosphotransferase System (PTS) for Amino Sugar Transport

The bacterial phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is a multicomponent system responsible for the transport and concomitant phosphorylation of numerous carbohydrates, including amino sugars nih.govwikipedia.orgnih.gov. This system utilizes phosphoenolpyruvate (PEP) as the energy source and phosphoryl donor nih.gov. The phosphoryl group from PEP is transferred through a cascade of proteins to the incoming sugar, which is phosphorylated as it is translocated across the cell membrane wikipedia.orgnih.gov.

While the PTS is primarily known for transporting sugars like glucose, mannose, and fructose (B13574), it is also involved in the uptake of amino sugars wikipedia.org. The transported and phosphorylated amino sugar can then enter into the metabolic pathways of the bacterial cell. The phosphorylation state of the PTS proteins also plays a significant role in regulating other metabolic and transcriptional processes within the bacterium, linking sugar availability to cellular physiology researchgate.net.

Contribution to Ammonia Production via Amino Sugar Metabolism

The metabolism of amino sugars, specifically the deamination of glucosamine-6-phosphate, contributes to the cellular pool of ammonia nih.govnih.gov. The enzyme glucosamine-6-phosphate deaminase catalyzes the conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonium nih.govuniprot.orguniprot.org. In certain cellular contexts, such as in some cancer cells, the catabolism of N-acetylglucosamine can lead to the release of ammonium through the action of this enzyme nih.gov. This released ammonia can then be utilized in other biosynthetic pathways, such as the synthesis of glutamate or glutamine nih.gov. The channeling of ammonia is a key feature of the related enzyme, glucosamine-6-phosphate synthase, which synthesizes glucosamine-6-phosphate from fructose-6-phosphate and glutamine nih.govresearchgate.net.

Influence on Glycolysis and ATP Production

The hexosamine biosynthetic pathway, which originates from the glycolytic intermediate fructose-6-phosphate to produce glucosamine-6-phosphate, has a direct influence on glycolysis and subsequent ATP production nih.govnih.govresearchgate.net. By diverting glucose flux away from glycolysis, the HBP can modulate the rate of ATP generation from this central metabolic pathway frontiersin.org. The deamination of glucosamine-6-phosphate back to fructose-6-phosphate by GNPDA1 can supply the glycolytic pathway with additional substrate, thereby enhancing energy production nih.gov.

In some situations, a high influx of glucosamine can lead to a rapid accumulation of glucosamine-6-phosphate, which can be correlated with a depletion of ATP nih.govresearchgate.net. This ATP depletion may be due to the energy demands of phosphorylation or the sequestration of phosphate in the form of glucosamine-6-phosphate nih.govresearchgate.net. The product of the deamination reaction, fructose-6-phosphate, can re-enter the glycolytic pathway, be converted to pyruvate, and contribute to the citric acid cycle for further ATP production wikipedia.org.

Links to Lipid Synthesis via Acetyl-CoA

The metabolism of glucosamine-6-phosphate is also linked to lipid synthesis through the production of acetyl-CoA nih.govnih.gov. When fructose-6-phosphate, derived from glucosamine-6-phosphate deamination, enters glycolysis, it is converted to pyruvate. Pyruvate can then be converted to acetyl-CoA, which is a primary precursor for de novo lipogenesis, the synthesis of fatty acids nih.govnih.govresearchgate.net. The acetyl-CoA is utilized by fatty acid synthases to build fatty acid chains wikipedia.org. Therefore, by contributing to the pool of glycolytic intermediates, the metabolism of glucosamine-6-phosphate can indirectly fuel the synthesis of lipids nih.gov.

Enzymology of Glucosamine 6 Phosphate Metabolism

Glucosamine-6-phosphate Synthase (GlmS/GFAT)

L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (GlmS), or GFAT in eukaryotes, is the enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway. nih.govresearchgate.net It directs flux from glycolysis into a pathway responsible for producing precursors for all amino sugar-containing macromolecules. ebi.ac.uk The enzyme facilitates the conversion of fructose-6-phosphate (B1210287) (Fru6P) and glutamine into glucosamine-6-phosphate (GlcN6P) and glutamate (B1630785). proteopedia.org

Structural Domains and Catalytic Mechanism

GlmS is a bifunctional enzyme composed of two distinct structural domains that perform separate but coordinated catalytic functions. proteopedia.orgresearchgate.net

N-Terminal Glutaminase (B10826351) Domain: This domain, comprising approximately residues 1-240, is responsible for binding and hydrolyzing L-glutamine. ebi.ac.uknih.gov This reaction releases glutamate and an ammonia (B1221849) molecule. researchgate.net The active site of this domain features a critical cysteine residue (Cys1) that initiates the hydrolysis. nih.gov

C-Terminal Isomerase/Synthase Domain: This larger domain (residues 241-608) binds the sugar substrate, fructose-6-phosphate. ebi.ac.uk It catalyzes the isomerization of the ketose sugar (Fru6P) to an aldose sugar. proteopedia.org

The reaction proceeds as follows:

Glutamine binds to the N-terminal domain and is hydrolyzed to release ammonia.

The released ammonia travels through the internal channel to the C-terminal domain.

Fructose-6-phosphate binds to the C-terminal domain, where the enzyme catalyzes its isomerization.

The transferred ammonia acts as a nucleophile, attacking the sugar to form glucosamine (B1671600) 6-phosphate. ebi.ac.uk

Table 1: Structural Domains of Glucosamine-6-phosphate Synthase

| Domain | Residue Range (approx.) | Substrate(s) | Product(s) | Key Function |

|---|---|---|---|---|

| N-Terminal Glutaminase | 1-240 | L-glutamine, H₂O | L-glutamate, NH₃ | Hydrolyzes glutamine to produce ammonia. ebi.ac.uk |

Quaternary Structure Differences Between Prokaryotic and Eukaryotic Enzymes

Significant differences exist in the quaternary structure of GlmS/GFAT enzymes between prokaryotes and eukaryotes. These structural variations are linked to different modes of regulation. nih.govresearchgate.net

Prokaryotic GlmS: In bacteria such as Escherichia coli, the enzyme typically exists as a homodimer, with a molecular mass of 130-150 kDa. researchgate.netresearchgate.net Regulation in prokaryotes often occurs at the post-transcriptional level. nih.gov

Eukaryotic GFAT: In eukaryotes, including fungi and mammals, the enzyme assembles into a larger homotetrameric complex. nih.govresearchgate.net This results in a significantly higher molecular mass of 320-340 kDa. researchgate.net Eukaryotic GFAT is subject to allosteric feedback inhibition by the downstream product UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov

Despite these differences in subunit assembly and regulatory mechanisms, the fundamental domain structure and the catalytic mechanism involving ammonia channeling are highly conserved across species. researchgate.net

Table 2: Comparison of Prokaryotic and Eukaryotic Glucosamine-6-phosphate Synthase

| Feature | Prokaryotic Enzyme (e.g., E. coli) | Eukaryotic Enzyme (e.g., human, yeast) |

|---|---|---|

| Quaternary Structure | Homodimer researchgate.net | Homotetramer nih.gov |

| Primary Regulation | Post-transcriptional nih.gov | Allosteric feedback inhibition by UDP-GlcNAc nih.gov |

Enzyme Kinetics and Active Site Characteristics

The two active sites of GlmS possess distinct characteristics tailored to their specific substrates.

Glutamine-Binding Site: Located in the N-terminal domain, this site contains a catalytic triad, and chemical modification studies have identified the presence of a critical cysteine residue, which is alkylated by glutamine analogs like 6-diazo-5-oxo-L-norleucine (DON). nih.govnih.gov Other important residues include Glu/Asp-carboxyl groups and potentially histidine. nih.gov

Fructose-6-Phosphate-Binding Site: This site is found within the C-terminal isomerase domain. researchgate.net The mechanism of sugar isomerization involves a ring-opening step catalyzed by His504, followed by an enolization step where Glu488 catalyzes a hydrogen transfer. nih.govdrugbank.com The resulting enediol intermediate is stabilized by the ε-amino group of Lys603. nih.govdrugbank.com Arginine and another potential histidine residue have also been implicated in sugar binding. nih.gov

Glucosamine-6-phosphate Deaminases (GNPDA1 and GNPDA2)

Glucosamine-6-phosphate deaminases (EC 3.5.99.6), also known as glucosamine-6-phosphate isomerases, are enzymes that catalyze the reversible conversion of glucosamine 6-phosphate (GlcN6P) to fructose (B13574) 6-phosphate (Fru6P) and ammonia. nih.govwikipedia.org In mammals, two isozymes, GNPDA1 and GNPDA2, have been identified. nih.gov

Catalytic Function and Regulatory Role in UDP-GlcNAc Biosynthesis

The primary function of GNPDAs is to catalyze the deamination of GlcN6P, linking the hexosamine pathway back to glycolysis. uniprot.org This reaction is a critical regulatory point for controlling the intracellular pool of UDP-GlcNAc, a vital precursor for the synthesis of glycoconjugates. oup.com

Under standard physiological conditions, the catabolic direction of the reaction (GlcN6P → Fru6P + NH₄⁺) is favored, thereby decreasing the amount of GlcN6P available for UDP-GlcNAc synthesis. nih.gov This helps maintain cellular homeostasis. However, the reversibility of the reaction allows GNPDAs to play a dual role. When the primary synthesis of GlcN6P via GFAT is blocked or when ammonium (B1175870) levels are high, the reaction can be driven in the anabolic direction (Fru6P + NH₄⁺ → GlcN6P). nih.govuniprot.org This provides an alternative route for GlcN6P synthesis, demonstrating the enzyme's role in fine-tuning metabolic fluctuations to maintain UDP-GlcNAc levels. uniprot.orgoup.com The activity of GNPDA is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc6P), a downstream product in the pathway. nih.govnih.gov

Deamination-Isomerization Coupling

The reaction catalyzed by GNPDA is a coupled process involving both aminohydrolase and ketol-isomerizing activities. wikipedia.org The enzyme simultaneously removes the amino group from the C2 position of this compound (deamination) and isomerizes the sugar from an aldose to a ketose (fructose 6-phosphate). uniprot.orgresearchgate.net This dual function is inherent to its single active site, which mediates both the hydrolysis of the carbon-nitrogen bond and the rearrangement of the sugar backbone. wikipedia.org This efficient coupling allows the enzyme to directly convert an amino sugar phosphate (B84403) into a glycolytic intermediate, seamlessly integrating the catabolism of hexosamines with central carbon metabolism.

Kinetic Properties of Isoenzymes

The enzyme responsible for the acetylation of this compound is Glucosamine-6-phosphate N-acetyltransferase (GNA1), also known as glucosamine-phosphate N-acetyltransferase (GNPNAT1). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, yielding N-acetylglucosamine-6-phosphate. GNA1 is a key enzyme in the HBP and its kinetic properties have been studied in various organisms.

Research into the kinetic parameters of GNA1 isoenzymes reveals variability across different species, reflecting evolutionary adaptations and differing metabolic demands. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.

Table 1: Kinetic Properties of Glucosamine-6-Phosphate N-acetyltransferase (GNA1) Isoenzymes This table is interactive. You can sort the columns by clicking on the headers.

| Organism | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Aedes aegypti | Glucosamine-6-phosphate | 330 | nih.gov |

| Acetyl-CoA | 500 | nih.gov | |

| Blastocladiella emersonii | D-glucosamine 6-phosphate | 240 | researchgate.net |

| Na3S-acetyl coenzyme A | 38 | researchgate.net |

Studies on human GNA1 have focused on its donor substrate specificity, revealing that the enzyme can transfer not only acetyl groups but also propionyl, n-butyryl, and isobutyryl groups from their respective CoA donors to glucosamine-6-phosphate. nih.gov This relaxed specificity suggests a potential for the synthesis of novel N-acylglucosamine-6-phosphate derivatives. nih.gov

Allosteric and Homotropic Activation

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site, leading to a change in the enzyme's activity. Homotropic activation is a specific type of allosteric activation where the substrate itself acts as a positive modulator, typically resulting in a sigmoidal kinetic profile.

Current scientific literature does not provide evidence for allosteric or homotropic activation of Glucosamine-6-phosphate N-acetyltransferase (GNA1). The enzyme's primary regulatory control within the hexosamine biosynthetic pathway appears to be through substrate availability, namely the concentrations of this compound and acetyl-CoA. This is in contrast to other enzymes within related pathways of amino sugar metabolism, which are known to be allosterically regulated. The absence of allosteric regulation suggests that the flux through this step of the HBP is largely dependent on the output from the preceding rate-limiting step catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).

Other Associated Enzymes in the Hexosamine Pathway

This compound is a key metabolite that can be directed into different metabolic fates by the action of other enzymes in the hexosamine pathway.

Glucosamine-6-Phosphate Deaminase (GNPDA)

Glucosamine-6-phosphate deaminase (also known as glucosamine-6-phosphate isomerase) provides a route for the conversion of this compound back to fructose 6-phosphate and ammonia. This enzyme is subject to complex allosteric regulation. In Escherichia coli, the enzyme, also known as NagB, exhibits positive homotropic cooperativity with its substrate, this compound. However, the concentration of this compound required for this activation is thought to be higher than what is typically found in vivo. nih.gov

More significantly, Glucosamine-6-phosphate deaminase is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P), the product of the GNA1 reaction. This represents a key regulatory point in amino sugar metabolism. The activation of GNPDA by GlcNAc-6P can modulate the flow of metabolites, potentially diverting them away from the synthesis of UDP-GlcNAc and back towards glycolysis.

Phosphoacetylglucosamine Mutase (PGM3/AGM1)

The product of the GNA1 reaction, N-acetylglucosamine-6-phosphate, is the substrate for Phosphoacetylglucosamine mutase (PGM3 or AGM1). This enzyme catalyzes the reversible isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. This is a crucial step in the canonical hexosamine biosynthetic pathway, as N-acetylglucosamine-1-phosphate is the direct precursor for the synthesis of UDP-GlcNAc.

Kinetic studies of PGM3 from Aspergillus fumigatus have shown that the enzyme is capable of interconverting not only N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate but also glucose-1-phosphate to glucose-6-phosphate, with N-acetylglucosamine-6-phosphate being the preferred substrate. This indicates a degree of substrate promiscuity, although its primary role in the hexosamine pathway is well-established. The reaction catalyzed by PGM3 is essential for providing the necessary precursor for the final step in UDP-GlcNAc synthesis.

Table 2: Associated Enzymes in this compound Metabolism This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Regulatory Notes |

|---|---|---|---|---|

| Glucosamine-6-phosphate N-acetyltransferase | GNA1/GNPNAT1 | This compound, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA | Primarily regulated by substrate availability. |

| Glucosamine-6-phosphate deaminase | GNPDA/NagB | This compound | Fructose 6-phosphate, Ammonia | Homotropically activated by this compound; Allosterically activated by N-acetylglucosamine-6-phosphate. |

| Phosphoacetylglucosamine mutase | PGM3/AGM1 | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Catalyzes a reversible isomerization reaction. |

Regulation of Glucosamine 6 Phosphate Levels

Transcriptional and Post-Transcriptional Regulation

The regulation of GlcN6P levels begins at the genetic level, with intricate control over the expression of the genes encoding the enzymes involved in its synthesis.

The gene encoding glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme in hexosamine biosynthesis, is subject to transcriptional regulation by various signaling molecules. For instance, in human breast cancer cell lines, epidermal growth factor (EGF) has been shown to stimulate the accumulation of GFAT messenger RNA (mRNA) to levels four times higher than in unstimulated cells. nih.gov This increase is primarily due to an enhanced rate of transcription. nih.gov

Interestingly, the presence of high concentrations of glucose can counteract the stimulatory effect of EGF on GFAT gene transcription. nih.gov Conversely, glucosamine (B1671600) has been observed to stimulate GFAT mRNA accumulation and can act additively with EGF. nih.gov This demonstrates a complex interplay of signaling pathways in the regulation of GFAT expression.

| Regulatory Factor | Effect on GFAT mRNA Levels | Cell Type/Organism |

| Epidermal Growth Factor (EGF) | Increase | Human Breast Cancer Cells |

| High Glucose | Decrease (antagonizes EGF effect) | Human Breast Cancer Cells |

| Glucosamine | Increase | Human Breast Cancer Cells |

Post-translational modifications of the GFAT enzyme provide another layer of regulation. In eukaryotes, GFAT is subject to feedback inhibition by the downstream product of the hexosamine pathway, UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net This allosteric regulation allows for rapid control of GlcN6P synthesis in response to the availability of its end products.

Furthermore, phosphorylation of the GFAT enzyme, mediated by protein kinase A, has been implicated in the regulation of its activity. tandfonline.comresearchgate.net This modification can influence the enzyme's sensitivity to feedback inhibition, adding another dimension to the control of GlcN6P production.

In many Gram-positive bacteria, the expression of the glmS gene, which encodes GlcN6P synthase, is controlled by a unique regulatory element known as the glmS riboswitch. biomedres.uswikipedia.orgnih.gov This riboswitch is a structured RNA element located in the 5' untranslated region (UTR) of the glmS mRNA that functions as both a metabolite sensor and a ribozyme (a catalytic RNA). biomedres.uswikipedia.orgnih.gov

When the intracellular concentration of GlcN6P is low, the glmS mRNA is translated, leading to the synthesis of GlcN6P synthase. biomedres.uswikipedia.org However, when GlcN6P levels are high, it binds directly to the glmS riboswitch, acting as a cofactor to activate the ribozyme's self-cleaving activity. biomedres.uswikipedia.orgnih.govnih.govacs.org This self-cleavage of the mRNA leads to its degradation, thereby inhibiting the translation of GlcN6P synthase and reducing the production of GlcN6P. biomedres.uswikipedia.orgnih.gov This elegant feedback mechanism allows bacteria to efficiently control the synthesis of this essential cell wall precursor. biomedres.usresearchgate.net

| Condition | GlcN6P Level | glmS Riboswitch State | glmS mRNA | GlcN6P Synthase Synthesis |

| Low GlcN6P | Low | Inactive | Stable | Active |

| High GlcN6P | High | Active (self-cleaving) | Degraded | Inhibited |

In Gram-negative bacteria such as Escherichia coli, a different post-transcriptional regulatory mechanism involving small regulatory RNAs (sRNAs) controls glmS expression. nih.gov This pathway involves a cascade of two sRNAs, GlmY and GlmZ. nih.govoup.com

Under conditions of low GlcN6P, the unprocessed form of GlmZ accumulates and activates the expression of glmS. nih.govoup.com GlmY acts upstream of GlmZ, and its accumulation, often due to reduced polyadenylation, leads to the stabilization of the full-length, active form of GlmZ. nih.govoup.comresearchgate.net The RNA chaperone protein Hfq is essential for the translational activation of glmS by GlmZ, likely by facilitating the interaction between GlmZ and the glmS mRNA. researchgate.net

In some bacteria, the genes involved in the catabolism of amino sugars are under the control of transcriptional repressors. In Bacillus subtilis, the GntR-family regulator NagR (formerly known as YvoA) acts as a negative transcriptional regulator of the genes involved in N-acetylglucosamine (GlcNAc) catabolism. nih.gov

NagR represses the transcription of the nagAB operon, which encodes enzymes for GlcNAc-6-phosphate deacetylase and glucosamine-6-phosphate deaminase, by binding to specific DNA sequences in their promoter regions. nih.gov The DNA-binding activity of NagR is inhibited by GlcN6P. nih.gov Therefore, when GlcN6P levels are high, NagR is released from the DNA, allowing for the transcription of the genes required for its catabolism.

Allosteric Regulation

Allosteric regulation provides a rapid and direct means of controlling the activity of enzymes in response to changes in metabolite concentrations. In the context of GlcN6P metabolism, the enzyme glucosamine-6-phosphate deaminase (NagB) is a key target of allosteric control.

In E. coli, NagB is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc6P). nih.gov This activation is crucial for the efficient catabolism of amino sugars. nih.gov The enzyme can exist in a low-activity T (tense) state and a high-activity R (relaxed) state. cell.comnih.gov The binding of the allosteric activator, GlcNAc6P, shifts the equilibrium towards the active R state, thereby increasing the catalytic capacity of NagB. nih.gov This regulatory mechanism prevents a futile cycle where newly synthesized GlcN6P would be immediately degraded. nih.govcell.com

| Enzyme | Allosteric Effector | Effect on Enzyme Activity | Organism |

| Glucosamine-6-phosphate deaminase (NagB) | N-acetylglucosamine-6-phosphate (GlcNAc6P) | Activation | Escherichia coli |

Feedback Inhibition of GFAT by UDP-GlcNAc

Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the first and rate-limiting enzyme of the hexosamine biosynthetic pathway, catalyzing the formation of GlcN6P from fructose (B13574) 6-phosphate and glutamine. researchgate.net The end-product of this pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), acts as a potent feedback inhibitor of GFAT, thereby controlling the entry of substrates into the pathway. nih.govdesy.de This feedback inhibition is a critical mechanism for maintaining homeostasis of hexosamine pathway metabolites.

The inhibition of human GFAT1 (hGFAT1) by UDP-GlcNAc is competitive with respect to fructose-6-phosphate, with a reported inhibition constant (K(i)) of 4 µM. nih.gov This indicates that at physiological concentrations, UDP-GlcNAc can effectively modulate GFAT activity and, consequently, the synthesis of GlcN6P. Structural and functional analyses have revealed that UDP-GlcNAc binds to the isomerase domain of GFAT, leading to an inhibition of the glutaminase (B10826351) function in the other domain, which highlights the interdomain communication within the enzyme. desy.de

Certain mutations in the GFAT-1 enzyme can lead to a loss of this feedback inhibition. For instance, a G451E variant identified in Caenorhabditis elegans demonstrates a significantly reduced sensitivity to UDP-GlcNAc inhibition. nih.govdesy.de This gain-of-function mutation results in elevated UDP-GlcNAc levels, indicating the crucial role of feedback regulation in controlling the flux through the hexosamine pathway. nih.gov Furthermore, phosphorylation of GFAT-1, for example by protein kinase A (PKA) at Ser205, can also modulate its sensitivity to UDP-GlcNAc feedback inhibition, adding another layer of regulatory complexity. biorxiv.org

| Enzyme | Inhibitor | Mechanism | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Human GFAT1 (hGFAT1) | UDP-GlcNAc | Competitive with Fructose-6-Phosphate | 4 µM | nih.gov |

Allosteric Activation of GNPDAs by N-acetylglucosamine-6-phosphate

Glucosamine-6-phosphate deaminase (GNPDA), also known as NagB in Escherichia coli, catalyzes the conversion of GlcN6P to fructose-6-phosphate and ammonia (B1221849). repec.orgsemanticscholar.org This enzyme is subject to allosteric activation by N-acetylglucosamine-6-phosphate (GlcNAc-6P), a subsequent product in the hexosamine pathway. nih.govnih.gov This activation ensures that when there is a sufficient supply of hexosamine pathway intermediates, the catabolism of GlcN6P is enhanced, preventing its excessive accumulation.

In E. coli, NagB is a homohexameric enzyme that exhibits sigmoidal kinetics with respect to its substrate, GlcN6P. nih.gov The allosteric activator, GlcNAc-6P, binds to the enzyme and shifts it from a low-affinity T-state to a high-affinity R-state, thereby increasing its catalytic efficiency. nih.govcell.com In the absence of GlcNAc-6P, the half-maximal reaction rate (K0.5) for GlcN6P is approximately 5.5 mM. nih.gov However, in the presence of saturating concentrations of GlcNAc-6P, the K0.5 value decreases to 0.75 mM, indicating a significant increase in the enzyme's affinity for its substrate. nih.gov

Interestingly, while some GNPDAs, like the one from E. coli, are allosterically regulated, others from different organisms may not be. nih.gov For instance, the GNPDA from Bacillus subtilis is a monomeric, non-allosteric enzyme. nih.gov The conservation of allosteric regulation in mammals suggests its physiological importance in controlling amino sugar metabolism. nih.gov

| Enzyme | Activator | Effect on Substrate Affinity (K0.5 for GlcN6P) | Reference |

|---|---|---|---|

| E. coli Glucosamine-6-Phosphate Deaminase (NagB) | None (Basal activity) | 5.5 ± 0.2 mM | nih.gov |

| N-acetylglucosamine-6-phosphate (GlcNAc-6P) | Decreases to 0.75 mM | nih.gov |

Substrate Inhibition Phenomena

In addition to feedback and allosteric regulation, the synthesis of glucosamine-6-phosphate can also be influenced by substrate inhibition. While not as extensively characterized as the other regulatory mechanisms, there is evidence to suggest that high concentrations of the substrates for GFAT, namely fructose-6-phosphate and glutamine, can lead to a decrease in enzyme activity.

Furthermore, the product of the reaction, GlcN6P, acts as a potent competitive inhibitor for the fructose-6-phosphate binding site of human GFAT1, with a measured K(i) of 6 µM. nih.gov This product inhibition represents a direct and immediate form of regulation on the synthesizing enzyme, preventing the overproduction of GlcN6P.

Inhibitors of glucosamine-6-phosphate synthase have been developed as potential antimicrobial and antidiabetic agents. nih.govnih.govtandfonline.com These inhibitors can be analogues of the substrates, transition state, or product. nih.gov For example, kanosamine-6-phosphate, a derivative of the antibiotic kanosamine, acts as a competitive inhibitor with respect to fructose-6-phosphate, with a K(i) of 5.9 mM. nih.gov

Nutrient Sensing and Metabolic Flux Control

The hexosamine biosynthetic pathway, and specifically the levels of glucosamine-6-phosphate, serve as a nutrient sensing mechanism that integrates information about glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov A small percentage of the glucose that enters a cell is shunted into the HBP to produce UDP-GlcNAc, which is a crucial substrate for glycosylation of proteins and lipids. researchgate.netnih.gov

An increased flux through the HBP, and consequently elevated levels of GlcN6P and its derivatives, signals a state of nutrient abundance. nih.gov This can occur due to hyperglycemia, which increases the availability of fructose-6-phosphate, or an abundance of amino acids, which provides the substrate glutamine for the GFAT reaction. nih.gov This nutrient sensing capability allows cells to link nutrient availability to post-translational modifications that regulate a wide array of cellular processes.

Role in Macromolecule Biosynthesis and Post Translational Modification

Precursor for Amino Sugar-Containing Macromolecules

GlcN-6-P is the entry point for the hexosamine biosynthetic pathway (HBP), which is responsible for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org UDP-GlcNAc is a high-energy donor substrate utilized in the synthesis of various amino sugar-containing macromolecules that are critical for cellular structure and function. ebi.ac.uk

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.gov One of the key components of these repeating units is an amino sugar, which is derived from UDP-GlcNAc. The synthesis of GAGs is therefore dependent on the availability of GlcN-6-P to fuel the HBP. Although some studies have explored the effect of exogenous glucosamine (B1671600) on GAG synthesis, the direct role of endogenous GlcN-6-P as the initial precursor is a fundamental aspect of this biosynthetic pathway. nih.gov

Proteoglycans are complex macromolecules composed of a core protein covalently attached to one or more GAG chains. nih.govnih.gov These molecules are major components of the extracellular matrix and cell surfaces. The synthesis of the GAG chains of proteoglycans is directly reliant on the supply of UDP-GlcNAc, which in turn is synthesized from GlcN-6-P. nih.gov Consequently, GlcN-6-P is an essential precursor for the complete synthesis of functional proteoglycans. nih.gov

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. nih.gov Proteoglycans and GAGs, which are synthesized from GlcN-6-P-derived precursors, are integral components of the ECM. nih.govnih.gov Additionally, these molecules are found on the cell surface, forming a carbohydrate-rich layer known as the glycocalyx, which is involved in cell signaling and recognition processes. nih.gov

Table 1: Macromolecules Derived from Glucosamine 6-Phosphate

| Macromolecule | Key Monomer Derived from GlcN-6-P | Primary Location |

| Glycosaminoglycans (GAGs) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Extracellular Matrix, Cell Surface |

| Proteoglycans | UDP-N-acetylglucosamine (UDP-GlcNAc) | Extracellular Matrix, Cell Surface |

| Peptidoglycan (in bacteria) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Bacterial Cell Wall |

In bacteria, GlcN-6-P is a critical precursor for the synthesis of peptidoglycan, a polymer that forms the bacterial cell wall and is essential for maintaining cell shape and integrity. researchgate.netnih.gov The biosynthesis of peptidoglycan begins with the conversion of fructose-6-phosphate (B1210287) to GlcN-6-P by the enzyme GlmS (glucosamine-6-phosphate synthase). nih.govoup.com GlcN-6-P is then converted through a series of enzymatic steps, involving GlmM and GlmU, to UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block of the peptidoglycan structure. oup.comnih.govasm.org Due to its essential role, the enzymes in this pathway, particularly GlmS, are considered promising targets for the development of novel antibacterial agents. researchgate.netproteopedia.org

Table 2: Key Enzymes in the Initial Steps of Bacterial Peptidoglycan Biosynthesis

| Enzyme | Gene | Function |

| Glucosamine-6-phosphate synthase | glmS | Catalyzes the formation of D-glucosamine-6-phosphate from D-fructose-6-phosphate and L-glutamine. nih.gov |

| Phosphoglucosamine mutase | glmM | Catalyzes the conversion of D-glucosamine-6-phosphate to D-glucosamine-1-phosphate. nih.govoup.com |

| Bifunctional protein GlmU | glmU | Possesses both acetyltransferase and uridyltransferase activities, converting glucosamine-1-phosphate to UDP-N-acetylglucosamine. nih.govoup.comasm.org |

Role in O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.gov This process is analogous to phosphorylation and plays a critical role in regulating a wide range of cellular processes. wikipedia.org

The sole substrate for the enzyme O-GlcNAc transferase (OGT), which catalyzes the addition of the O-GlcNAc moiety to proteins, is UDP-GlcNAc. nih.govresearchgate.netnih.gov As the precursor for UDP-GlcNAc synthesis via the hexosamine biosynthetic pathway, GlcN-6-P is fundamentally linked to the process of O-GlcNAcylation. frontiersin.org The cellular levels of UDP-GlcNAc are sensitive to the flux of glucose and other nutrients through the HBP, making O-GlcNAcylation a key mechanism by which cells sense and respond to their metabolic state. researchgate.netnih.gov OGT utilizes UDP-GlcNAc to modify a vast number of proteins, thereby influencing their activity, stability, and localization. nih.gov

O-GlcNAcylation as a Dynamic Post-Translational Modification

This compound is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that utilizes a small fraction (approximately 2-5%) of cellular glucose. nih.govportlandpress.com The end product of this pathway is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole substrate for the post-translational modification known as O-GlcNAcylation. nih.govresearchgate.net This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. frontiersin.orgmq.edu.au

Unlike other forms of glycosylation that occur in the endoplasmic reticulum and Golgi apparatus and often involve complex sugar chains, O-GlcNAcylation is a dynamic and reversible process that occurs in the nucleus and cytoplasm. nih.govnih.gov This process is regulated by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. nih.govnih.gov This rapid cycling allows O-GlcNAcylation to function in a manner analogous to protein phosphorylation, modulating cellular processes in response to various stimuli. mq.edu.aunih.gov The deletion of the gene for OGT is lethal at a cellular level, highlighting the fundamental importance of this modification. researchgate.net

The dynamic nature of O-GlcNAcylation is crucial for its role as a regulator of cellular signaling. nih.govroyalsocietypublishing.org The constant addition and removal of O-GlcNAc allow for rapid changes in the modification status of target proteins, enabling the cell to swiftly adapt to environmental and metabolic cues. nih.gov This process is intricately linked to the flux of nutrients through the HBP, with this compound serving as a key checkpoint in the synthesis of the UDP-GlcNAc donor molecule. researchgate.net

Table 1: Key Enzymes and Molecules in the O-GlcNAcylation Cycle

| Component | Role | Key Function |

|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Enzyme | Catalyzes the rate-limiting step of the HBP, converting fructose-6-phosphate and glutamine to this compound. portlandpress.comresearchgate.net |

| This compound | Metabolite | A key intermediate in the HBP, which is subsequently converted into UDP-GlcNAc. nih.govresearchgate.net |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Substrate | The activated sugar donor used by OGT to modify proteins. nih.gov Its levels reflect the metabolic state of the cell. nih.gov |

| O-GlcNAc Transferase (OGT) | Enzyme | Catalyzes the addition of a single GlcNAc molecule to serine and threonine residues of target proteins. nih.govnih.gov |

| O-GlcNAcase (OGA) | Enzyme | Catalyzes the removal of the GlcNAc molecule from modified proteins, allowing for the dynamic cycling of the modification. nih.govnih.gov |

Influence on Protein Activity, Localization, and Stability

O-GlcNAcylation exerts profound control over cellular physiology by directly altering the properties of target proteins. nih.govresearchgate.net This modification can modulate a protein's enzymatic activity, its subcellular localization, its stability, and its interactions with other proteins. nih.govnih.gov Dysregulation of O-GlcNAcylation is associated with numerous diseases, underscoring its importance in maintaining cellular homeostasis. nih.gov

The influence of O-GlcNAcylation on protein function is multifaceted:

Protein Activity: O-GlcNAcylation can directly enhance or inhibit the catalytic activity of enzymes. For example, the modification of phosphofructokinase 1 (PFK1), a key glycolytic enzyme, inhibits its activity and redirects glucose flux into the pentose phosphate (B84403) pathway. nih.gov It also regulates the activity of transcription factors, such as p53, Sp1, and NF-κB, thereby controlling gene expression. nih.govnih.gov

Protein Localization: The addition of O-GlcNAc can alter the subcellular location of a protein. For instance, O-GlcNAcylation of the enzyme GAPDH has been linked to its increased translocation into the nucleus. nih.gov This relocalization can change a protein's function by exposing it to different substrates and interaction partners.

Protein Stability: O-GlcNAcylation often competes with other post-translational modifications, such as phosphorylation and ubiquitination. nih.gov By modifying sites that would otherwise be targeted for ubiquitination, O-GlcNAcylation can protect proteins from degradation by the proteasome, thereby increasing their stability. nih.govnih.gov For example, O-GlcNAcylation of the proto-oncoprotein c-Myc reduces its phosphorylation and increases its stability. nih.gov

The interplay between O-GlcNAcylation and phosphorylation is particularly significant, as both modifications occur on serine and threonine residues and can be mutually exclusive on the same site. nih.govnih.gov This "yin-yang" relationship provides a sophisticated mechanism for integrating nutrient status with signal transduction pathways. nih.gov

Table 2: Examples of Protein Regulation by O-GlcNAcylation

| Protein Target | Effect on Activity | Effect on Localization | Effect on Stability | Cellular Consequence |

|---|---|---|---|---|

| NF-κB | Potentiates acetylation and transcriptional activity. nih.govfrontiersin.org | - | - | Regulation of inflammatory and immune responses. frontiersin.org |

| p53 | Increases suppressor activity. nih.gov | - | Enhances stability. nih.gov | Modulation of cell cycle arrest and apoptosis. |

| c-Myc | - | - | Increases protein stability by reducing phosphorylation. nih.gov | Promotion of cell growth and proliferation. |

| Akt | Promotes activation. nih.gov | - | - | Enhancement of cell survival signals. nih.gov |

| GAPDH | Reduces activity. nih.gov | Increases nuclear translocation. nih.gov | - | Involvement in non-glycolytic functions like gene expression. nih.gov |

O-GlcNAcylation as a Glucose-Sensing Mechanism

The hexosamine biosynthetic pathway (HBP) and its resultant O-GlcNAcylation serve as a critical nutrient-sensing system for the cell. royalsocietypublishing.orgyoutube.com Because the HBP utilizes metabolites from glucose, amino acid, fatty acid, and nucleotide pathways to produce UDP-GlcNAc, the level of O-GlcNAcylation on intracellular proteins acts as an integrated readout of the cell's metabolic state. nih.govnih.gov this compound is a key intermediate in this sensing mechanism, as its synthesis is the rate-limiting step of the pathway. portlandpress.com

When glucose levels are high, increased flux through glycolysis leads to a higher concentration of fructose-6-phosphate. nih.gov A portion of this fructose-6-phosphate is shunted into the HBP and converted to this compound by the enzyme GFAT. researchgate.netyoutube.com This increased flux through the HBP elevates the intracellular pool of UDP-GlcNAc, leading to a global increase in protein O-GlcNAcylation. nih.govnih.gov

Table 3: The Glucose-Sensing Cascade via the Hexosamine Biosynthetic Pathway

| Condition | Glucose Flux | HBP Flux | UDP-GlcNAc Levels | Global O-GlcNAcylation | Example Cellular Response |

|---|---|---|---|---|---|

| Low Glucose (Normoglycemia) | Normal | Basal | Low/Normal | Basal | Maintenance of normal cellular function and insulin sensitivity. |

| High Glucose (Hyperglycemia) | High | Increased | Elevated | Increased | Altered gene expression, modulation of signaling pathways, development of insulin resistance. nih.govnih.gov |

Glucosamine 6 Phosphate in Cellular and Molecular Pathogenesis

Metabolic Dysregulation in Disease Contexts (Molecular Mechanisms)

Glucosamine (B1671600) 6-phosphate (GlcN-6-P) is a critical metabolic intermediate, positioned at the crossroads of glycolysis and the hexosamine biosynthetic pathway (HBP). Dysregulation of its metabolism is increasingly implicated in the molecular pathogenesis of a range of diseases, from cancer to neurodegenerative disorders and microbial infections.

Altered Metabolism in Cancer Pathogenesis

The metabolic landscape of cancer cells is notoriously altered to support rapid proliferation and survival. A key feature of this reprogramming is the enhanced flux through the HBP, where GlcN-6-P is a central player. This pathway provides the necessary building blocks for glycosylation, a post-translational modification crucial for the function of many proteins involved in cell growth, adhesion, and signaling.

In numerous cancers, the uptake of glucose and glutamine is significantly increased. A portion of the glycolytic intermediate fructose-6-phosphate (B1210287) is shunted into the HBP and, with glutamine, is converted by glutamine:fructose-6-phosphate amidotransferase (GFAT) into GlcN-6-P. This increased production of GlcN-6-P fuels the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAcylation. This modification of nuclear and cytoplasmic proteins can alter their activity and contribute to a pro-cancerous cellular state.

Furthermore, the enzyme Glucosamine-6-Phosphate Deaminase 1 (GNPDA1), which converts GlcN-6-P back to fructose-6-phosphate, has been found to be highly expressed in hepatocellular carcinoma (HCC) tissues. asm.orgplos.org High expression of GNPDA1 is associated with advanced tumor stage and poor prognosis in HCC patients. plos.org Mechanistically, GNPDA1 can promote the proliferation, migration, and invasion of HCC cells while inhibiting apoptosis, highlighting its role in tumor progression. asm.orgplos.org

Table 1: Role of Altered Glucosamine 6-Phosphate Metabolism in Cancer

| Feature | Description | Implication in Cancer Pathogenesis |

| Increased HBP Flux | Enhanced conversion of fructose-6-phosphate to glucosamine-6-phosphate. | Provides building blocks for glycosylation, supporting cell growth and survival. |

| Elevated O-GlcNAcylation | Increased modification of proteins with O-linked N-acetylglucosamine. | Alters protein function, promoting a pro-cancerous cellular environment. |

| High GNPDA1 Expression | Increased levels of Glucosamine-6-Phosphate Deaminase 1 in certain cancers. | Promotes tumor progression, including proliferation, migration, and invasion, and is linked to poor prognosis in hepatocellular carcinoma. asm.orgplos.org |

Role of Glucosamine-6-phosphate Deaminases (GNPDA1, GNPDA2) in Metabolic Diseases and Neoplasia

The isoenzymes Glucosamine-6-phosphate deaminase 1 and 2 (GNPDA1 and GNPDA2) catalyze the reversible conversion of GlcN-6-P to fructose-6-phosphate and ammonium (B1175870). oup.comuniprot.org Their differential expression and activity are linked to distinct pathologies, including metabolic diseases and cancer.

GNPDA1 has been increasingly implicated in various forms of cancer. Elevated levels of GNPDA1 have been observed in colorectal, hepatocellular, and other gastrointestinal malignancies. biorxiv.org In the context of cancer, GNPDA1 can redirect hexosamine metabolites back into the glycolytic pathway, potentially providing an alternative energy source for tumor cells. asm.org

In contrast, GNPDA2 is more closely associated with metabolic disorders, particularly obesity. biorxiv.org Genome-wide association studies have linked single-nucleotide polymorphisms near the GNPDA2 gene with an increased body mass index. biorxiv.org Functionally, GNPDA2 is thought to play a role in adipogenesis, the process of fat cell formation. karger.com Overexpression of GNPDA2 has been shown to enhance the accumulation of lipid droplets in human adipose-derived mesenchymal stem cells. karger.com While GNPDA2's role in the central nervous system does not appear to control appetite, it does influence glucose homeostasis. nih.gov

Table 2: Pathologies Associated with GNPDA Isoenzymes

| Isoenzyme | Associated Pathologies | Primary Function in Pathogenesis |

| GNPDA1 | Colorectal cancer, Hepatocellular carcinoma, other gastrointestinal malignancies. biorxiv.org | Redirects hexosamine metabolites to glycolysis, potentially fueling tumor growth. asm.org |

| GNPDA2 | Obesity, Metabolic malfunctions, Neurologic diseases. biorxiv.org | Promotes adipogenesis and lipid accumulation; influences glucose homeostasis. karger.comnih.gov |

GNPDA2-Dependent Mechanisms in Neurodegenerative Processes (e.g., Altered Ammonium Levels and O-GlcNAcylation in Alzheimer's Disease)

Emerging evidence suggests a role for GNPDA2 in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). asm.orgresearchgate.net Alterations in GNPDA2 protein levels have been detected in the olfactory regions of individuals with AD. asm.orgresearchgate.net The enzymatic activity of GNPDA2, which deaminates GlcN-6-P, has two significant consequences in the context of neurodegeneration. asm.orgnih.gov

Firstly, the deamination reaction produces ammonium (NH₄⁺). oup.comuniprot.org Elevated levels of ammonia (B1221849) are known to be neurotoxic and have been observed in the brains of AD patients. nih.gov Ammonia can disrupt cellular energy metabolism, impair mitochondrial function, and alter neurotransmission, all of which are hallmarks of neurodegenerative processes. nih.govasm.org

Secondly, by converting GlcN-6-P to fructose-6-phosphate, GNPDA2 diverts this key substrate away from the HBP. This leads to a decrease in the downstream product UDP-GlcNAc, which is essential for O-GlcNAcylation. asm.orgnih.gov O-GlcNAcylation is a crucial post-translational modification for many neuronal proteins, including tau and amyloid precursor protein (APP), the precursors to neurofibrillary tangles and amyloid plaques, respectively, the key pathological features of AD. researchgate.netnih.gov A decline in the O-GlcNAcylation of these proteins is thought to contribute to their pathological aggregation. nih.gov Thus, increased GNPDA2 activity could exacerbate AD pathology by both increasing neurotoxic ammonia and decreasing protective O-GlcNAcylation.

Interestingly, a significant increase in serum GNPDA2 levels has been observed across multiple neurodegenerative proteinopathies, including AD, Lewy body dementia, and progressive supranuclear palsy, suggesting it may be a widespread marker of neurodegeneration. asm.orgresearchgate.net

Glucosamine-6-phosphate as a Signal Enhancing Microbial Virulence (e.g., Staphylococcus aureus)

While the user's query specifically mentions Glucosamine-6-phosphate, much of the direct research on microbial virulence signaling, particularly in Staphylococcus aureus, points to the closely related molecule, Glucose-6-phosphate (G6P), as a key signal. GlcN-6-P, however, holds a critical position in bacterial metabolism, at the junction of glycolysis and cell wall synthesis, and its levels are intrinsically linked to G6P metabolism. asm.org

In bacteria like S. aureus, intracellular G6P is converted to fructose-6-phosphate, which can then enter glycolysis or be converted by GlmS to GlcN-6-P for cell wall synthesis. researchgate.net G6P can also act as a signaling molecule, activating global gene regulatory systems that enhance intracellular survival and resistance. researchgate.net

Studies have shown that G6P is an important metabolic signal in diabetic conditions that promotes the virulence of S. aureus. researchgate.netuni-goettingen.de This is achieved by inducing the expression of staphylococcal virulence factors through the activation of regulatory systems like Agr and Sae. researchgate.nettandfonline.com This leads to increased production of cytotoxins, resulting in more severe tissue necrosis and higher bacterial loads in diabetic models. researchgate.netuni-goettingen.de The enhanced pathogenesis of S. aureus in diabetic mice can be significantly reduced by deleting the hexose (B10828440) phosphate (B84403) transport (HPT) system, which is responsible for G6P uptake. uni-goettingen.de

GlcN-6-P is a precursor for essential bacterial structures like peptidoglycan, a major component of the cell wall. The enzyme that synthesizes GlcN-6-P, GlcN-6-P synthase, is a target for antimicrobial agents. By inhibiting this enzyme, the synthesis of the bacterial cell wall is disrupted, leading to cell lysis.

Glc-6-P Influence on Glycogen (B147801) Metabolism Regulation via Phosphorylase Inactivation

The regulation of glycogen metabolism is a tightly controlled process, and while the user's query focuses on Glucosamine-6-phosphate, the direct and well-established regulator of glycogen phosphorylase is Glucose-6-phosphate (G6P). G6P, an allosteric effector, plays a significant role in coordinating glycogen synthesis and breakdown.

High concentrations of G6P inhibit glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). This inhibition occurs allosterically, meaning G6P binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity. This ensures that when cellular glucose levels are high (leading to increased G6P), glycogen breakdown is suppressed.

Conversely, G6P acts as an allosteric activator of glycogen synthase, the enzyme that catalyzes the final step in glycogen synthesis. uni-goettingen.de This dual action of G6P ensures that glycogen metabolism is appropriately regulated in response to cellular energy status; high G6P levels promote glycogen storage and inhibit its breakdown.

Metabolic conditions that lead to an increase in hepatic G6P content, such as glucokinase overexpression, result in the inactivation of phosphorylase. This suggests that dysregulation of G6P levels, as may occur in diabetes, can contribute to impaired suppression of glycogenolysis in response to hyperglycemia.

Role in Microbial Pathogenesis

Glucosamine-6-phosphate is a central metabolite in microbial physiology, serving as a critical precursor for the biosynthesis of essential cell wall components, including peptidoglycan in bacteria and chitin (B13524) in fungi. The enzymes involved in its synthesis, such as Glucosamine-6-phosphate synthase (GlcN-6-P synthase), are therefore attractive targets for the development of antimicrobial drugs.

In the context of bacterial pathogenesis, the metabolism of amino sugars is crucial for survival and virulence. In Staphylococcus aureus, GlcN-6-P is at the nexus between cell wall synthesis and glycolysis. asm.org The enzyme GlmS synthesizes GlcN-6-P from fructose-6-phosphate, channeling glucose metabolites towards the production of the cell wall. asm.org The proper functioning of the enzymes involved in GlcN-6-P metabolism, such as NagA, NagB, and GlmS, has been shown to affect the susceptibility of S. aureus to cell wall synthesis inhibitors. asm.org

Furthermore, as detailed in section 6.1.4, the related molecule Glucose-6-phosphate (G6P) acts as a significant signaling molecule that enhances the virulence of S. aureus, particularly in the context of diabetes. researchgate.netuni-goettingen.de G6P induces the expression of virulence factors by activating global regulatory systems, leading to more severe infections. researchgate.nettandfonline.com Given that GlcN-6-P is a direct downstream metabolite of fructose-6-phosphate, which is in equilibrium with G6P, the metabolic flux through this pathway is intricately linked to the signaling cues that govern bacterial virulence.

Essentiality for Bacterial Cell Wall Integrity

The bacterial cell wall is a dynamic and essential structure that provides shape, and protection from osmotic lysis and environmental stresses. nih.gov A key component of the cell wall in most bacteria is peptidoglycan (PG), a massive polymer composed of glycan strands cross-linked by short peptides. nih.govnih.gov this compound is an indispensable precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block of the peptidoglycan glycan backbone. nih.govresearchgate.netnih.gov

The biosynthesis of UDP-GlcNAc from the glycolytic intermediate fructose-6-phosphate begins with the conversion of fructose-6-phosphate and glutamine to this compound, a reaction catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS). nih.govtandfonline.com Following its synthesis, GlcN-6-P is converted to glucosamine-1-phosphate by phosphoglucosamine mutase (GlmM), and subsequently to UDP-GlcNAc by the bifunctional enzyme GlmU. nih.govoup.com This pathway underscores the central role of GlcN-6-P; without its continuous supply, the synthesis of peptidoglycan halts, leading to a compromised cell wall and ultimately, cell death. tandfonline.commostwiedzy.pl

Inactivation of the glmS gene, which encodes the enzyme responsible for GlcN-6-P synthesis, is lethal for bacteria in environments lacking external sources of amino sugars. mostwiedzy.plnih.govnih.gov This highlights the critical nature of the endogenous GlcN-6-P production for bacterial survival. The reliance on this pathway is particularly pronounced in Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer, and in Gram-negative bacteria where peptidoglycan is essential for maintaining the integrity of the cell envelope. mdpi.combiorxiv.org The absolute requirement of GlcN-6-P for peptidoglycan synthesis firmly establishes its essentiality for bacterial cell wall integrity. researchgate.netnih.gov

| Key Component | Role in Bacterial Cell Wall Synthesis | Reference |

| This compound (GlcN-6-P) | Essential precursor for UDP-N-acetylglucosamine (UDP-GlcNAc) | researchgate.netnih.gov |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Fundamental building block of the peptidoglycan glycan strands | nih.govoup.com |

| Peptidoglycan (PG) | Major structural component of the bacterial cell wall, providing integrity | nih.govnih.gov |

| GlmS (Glucosamine-6-phosphate synthase) | Catalyzes the first committed step in GlcN-6-P biosynthesis | nih.govtandfonline.com |

GlmS as a Target for Antimicrobial and Antifungal Strategies

The essentiality of glucosamine-6-phosphate synthase (GlmS) in both bacteria and fungi, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial and antifungal agents. tandfonline.commostwiedzy.plproteopedia.orgresearchgate.net Inhibition of GlmS disrupts the synthesis of GlcN-6-P, thereby blocking the production of crucial cell wall components like peptidoglycan in bacteria and chitin in fungi, leading to cell lysis. researchgate.netresearchgate.net

A variety of natural and synthetic compounds have been investigated for their inhibitory activity against GlmS. tandfonline.com For instance, the dipeptide antibiotic bacilysin, produced by some Bacillus species, exerts its antimicrobial effect by inhibiting GlcN-6-P synthase. researchgate.netresearchgate.net The search for new inhibitors is an active area of research, driven by the urgent need for new antibiotics to combat the rise of multidrug-resistant pathogens. acs.orgnih.govresearchgate.net

Antifungal research has also identified GlmS as a promising target. researchgate.netfrontiersin.org Fungal cell walls are rich in chitin, a polymer of N-acetylglucosamine, for which GlcN-6-P is a key precursor. proteopedia.org Consequently, inhibitors of GlmS have the potential to be effective antifungal agents. nih.govnih.govmdpi.com The development of specific GlmS inhibitors could provide a new class of antifungal drugs with a distinct mechanism of action from existing therapies. frontiersin.org

One innovative approach to targeting GlmS involves the use of antisense oligonucleotides. These molecules can be designed to specifically bind to the mRNA of the glmS gene, preventing its translation into the functional enzyme. acs.orgresearchgate.netnih.gov This strategy has shown promise in inhibiting the growth of pathogenic bacteria like Staphylococcus aureus. acs.orgnih.govacs.org

| Strategy | Mechanism of Action | Target Organism(s) | Reference |

| Small Molecule Inhibitors (e.g., bacilysin) | Competitively or non-competitively bind to the active site of GlmS, blocking its catalytic activity. | Bacteria, Fungi | researchgate.nettandfonline.comresearchgate.net |

| Antisense Oligonucleotides | Bind to glmS mRNA, preventing protein synthesis. | Bacteria | acs.orgresearchgate.netnih.gov |

| Ribozyme Activators | Small molecules that bind to and activate the glmS ribozyme, leading to the degradation of the glmS mRNA. | Bacteria | uni-bonn.de |

Regulation of this compound Biogenesis in Bacterial Cell Division and Virulence

The synthesis of this compound is tightly regulated in bacteria to coordinate cell wall growth with cell division and to adapt to environmental conditions, including those encountered during infection. nih.gov This regulation occurs at both the transcriptional and post-transcriptional levels and is crucial for bacterial virulence. nih.govnih.gov

In Escherichia coli, the expression of glmS is controlled by a complex regulatory network involving small RNAs (sRNAs). nih.govresearchgate.net When the intracellular concentration of GlcN-6-P is low, a cascade involving the sRNAs GlmY and GlmZ leads to the stabilization of the glmS mRNA and increased production of the GlmS enzyme. researchgate.net Conversely, high levels of GlcN-6-P lead to the degradation of the glmS mRNA, thus providing a feedback mechanism to maintain homeostasis. researchgate.net

In Bacillus subtilis, the regulation of GlmS involves a riboswitch. researchgate.net The glmS mRNA contains a sequence that, upon binding to GlcN-6-P, catalyzes its own cleavage, leading to its degradation and a subsequent decrease in GlmS synthesis. researchgate.net This direct sensing of the metabolic product allows for a rapid and sensitive response to changes in GlcN-6-P levels.

The regulation of GlcN-6-P synthesis is also linked to bacterial virulence. Proper control of cell wall synthesis is essential for bacteria to colonize a host and evade the immune system. nih.gov For example, in Vibrio cholerae, the dysregulation of GlcN-6-P metabolism has been shown to impact virulence. nih.gov Furthermore, the availability of N-acetylglucosamine, which can be converted to GlcN-6-P, can act as a signaling molecule that influences the expression of virulence factors in various pathogens. nih.govnih.gov

| Regulatory Mechanism | Bacterium | Description | Reference |

| sRNA Regulation | Escherichia coli | The sRNAs GlmY and GlmZ control the stability of the glmS mRNA in response to GlcN-6-P levels. | nih.govresearchgate.net |

| Riboswitch | Bacillus subtilis | The glmS mRNA contains a ribozyme that is activated by GlcN-6-P, leading to self-cleavage and degradation. | researchgate.net |

| Allosteric Regulation | Escherichia coli | The activity of NagB, an enzyme that catabolizes GlcN-6-P, is allosterically regulated by GlcNAc-6P. | nih.govasm.orgnih.gov |

Advanced Research Methodologies for Glucosamine 6 Phosphate Studies

Enzymatic and Kinetic Assays

Enzymatic and kinetic assays are fundamental to characterizing the activity of enzymes that metabolize GlcN-6-P. These assays allow for the precise measurement of reaction rates, substrate binding affinities, and the effects of inhibitors, providing a quantitative understanding of enzyme function.

Isothermal Titration Calorimetry and Differential Scanning Calorimetry

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are powerful thermodynamic techniques used to study the binding interactions and stability of macromolecules, such as the enzymes involved in GlcN-6-P metabolism.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular binding event. In the context of GlcN-6-P, ITC has been employed to determine the kinetic and thermodynamic parameters of Escherichia coli Glucosamine-6-phosphate synthase (GlmS). This technique allows for the direct monitoring of the heat released during the conversion of D-fructose-6-phosphate (F6P) and L-glutamine (Gln) to GlcN-6-P. Through ITC, researchers can determine key parameters such as the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of substrate binding in a single experiment.

Differential Scanning Calorimetry (DSC) measures the heat capacity of a molecule as a function of temperature. It is a valuable tool for assessing the thermal stability of proteins like GlmS. By subjecting the enzyme to a controlled temperature ramp, DSC can identify the melting temperature (Tm), which is a direct indicator of the protein's conformational stability. This information is crucial for understanding how different conditions or the binding of ligands and inhibitors affect the enzyme's structural integrity. A study on E. coli GlmS utilized DSC to complement ITC data, providing a comprehensive thermodynamic profile of the enzyme's activity and stability. nih.gov

| Technique | Parameter Measured | Application in GlcN-6-P Studies |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n) | Determination of kinetic and thermodynamic parameters of Glucosamine-6-phosphate synthase (GlmS). |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm), Heat Capacity (ΔCp) | Assessment of the thermal stability of enzymes like GlmS. |

Determination of Enzyme Kinetic Parameters (Kcat, Km, Ki)

The determination of enzyme kinetic parameters is essential for understanding the efficiency and substrate specificity of enzymes in the GlcN-6-P pathway.

Km (Michaelis constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for its substrate.

Kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

Ki (inhibition constant): Quantifies the potency of an inhibitor. It is the concentration of inhibitor required to produce half-maximum inhibition.

Studies on Glucosamine-6-phosphate N-acetyltransferase (GNA) from Arabidopsis thaliana have determined the Km values for its substrates, Glucosamine (B1671600) 6-phosphate and acetyl-CoA, to be 231 μM and 33 μM, respectively. wikipedia.orgresearchgate.net For the Glucosamine-6-phosphate synthase from Saccharomyces cerevisiae, the Km for D-fructose 6-phosphate was found to be 2.8 mM. nih.gov Furthermore, research on Bacillus subtilis Glucosamine 6-phosphate deaminase revealed a Km(app) of 0.13 mM and a Ki for substrate inhibition of 4 mM. nih.gov

| Enzyme | Organism | Substrate | Km | Kcat | Ki |

| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Arabidopsis thaliana | This compound | 231 μM | - | - |

| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Arabidopsis thaliana | Acetyl-CoA | 33 μM | - | - |

| Glucosamine-6-phosphate synthase | Saccharomyces cerevisiae | D-fructose 6-phosphate | 2.8 mM | - | - |

| This compound deaminase | Bacillus subtilis | This compound | 0.13 mM (app) | 28 s-1 | 4 mM (substrate inhibition) |

Structural Biology Techniques

Structural biology techniques provide atomic-level insights into the three-dimensional architecture of enzymes involved in GlcN-6-P metabolism. This information is critical for understanding their catalytic mechanisms and for designing specific inhibitors.

X-ray Crystallography for Enzyme Structure Elucidation

X-ray crystallography is a primary technique for determining the high-resolution three-dimensional structure of proteins. By crystallizing an enzyme and diffracting X-rays through the crystal, researchers can generate an electron density map and build an atomic model of the protein.

| Enzyme | Organism | Resolution | Key Structural Features |

| Glucosamine-6-phosphate synthase | Escherichia coli | 3.10 Å | Homodimeric molecule with a hydrophobic channel connecting active sites. rcsb.orgresearchgate.net |

| Glucosamine-6-phosphate N-acetyltransferase | Human Liver | 2.6 Å | Dimeric structure in solution. nih.govacs.org |

| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Arabidopsis thaliana | 1.5 Å | High structural similarity to human and yeast GNA proteins. wikipedia.org |

| Isomerase domain of Glucosamine-6-phosphate synthase | Candida albicans | 3.8 Å | Asymmetric unit contains two monomers resembling a bacterial dimer. wustl.edu |

Small-Angle X-ray Scattering (SAXS) for Solution Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to study the size, shape, and conformation of macromolecules in solution. Unlike crystallography, SAXS does not require protein crystallization and can provide information about the native structure and flexibility of enzymes in a more physiological environment.

SAXS has been instrumental in understanding the quaternary structure of Glucosamine-6-phosphate synthase. A study on the enzyme from Candida albicans (Gfa1p) used SAXS to deduce its solution structure, revealing that the eukaryotic enzyme is tetrameric. nih.govnih.gov This is in contrast to its prokaryotic homolog from E. coli (GlmS), which is a dimer. nih.govnih.gov This difference in oligomerization, revealed by SAXS, highlights a key structural distinction between the eukaryotic and prokaryotic enzymes that is relevant for understanding their respective regulatory mechanisms. nih.govnih.gov

Molecular Modeling and Docking for Inhibitor Design

Molecular modeling and docking are computational techniques that play a crucial role in the design and discovery of enzyme inhibitors. These methods use the three-dimensional structure of a target enzyme, often determined by X-ray crystallography, to predict how potential inhibitor molecules will bind to the active site.

In the context of GlcN-6-P, molecular docking has been extensively used to design inhibitors for Glucosamine-6-phosphate synthase, a key target for antimicrobial agents. nih.gov Researchers use software like Schrodinger Glide to dock libraries of compounds into the enzyme's active site. nih.gov These simulations help to identify potential inhibitors and predict their binding affinities and interaction modes. For example, docking studies have identified key amino acid residues in the active site of GlcN-6-P synthase, such as Cys300, Gln348, and Thr352, that are crucial for inhibitor binding. This information is invaluable for the rational design of more potent and specific inhibitors.

| Target Enzyme | PDB ID | Modeling/Docking Software | Key Interacting Residues |